GAT1 Inhibitory Potency: The 4-Ethyl Analog Achieves 55–60 nM IC50, Comparable to the Clinically Used GAT1 Inhibitor Tiagabine
4-(4-Ethylphenyl)-4-oxobutanoic acid inhibits GABA transporter 1 (GAT1) with an IC50 of 60 nM in rat brain synaptosomes and 55 nM in mouse GAT1 expressed in HEK293 cells, as measured by [3H]GABA uptake inhibition via liquid scintillation counting [1]. Tiagabine, the only clinically approved GAT1-selective inhibitor, exhibits IC50 values of 49–67 nM against human GAT1 . This places the target compound within the same nanomolar potency range as a marketed drug on this specific target, a property not reported for the 4-chloro, 4-bromo, or 4-methyl analogs of this series.
| Evidence Dimension | GAT1 (Sodium- and chloride-dependent GABA transporter 1) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 60 nM (rat synaptosomes); IC50 = 55 nM (mouse GAT1/HEK293) |
| Comparator Or Baseline | Tiagabine: IC50 = 49 nM (human GAT1/CHO cells); IC50 = 67 nM (in vivo). 4-Chloro, 4-bromo, and 4-methyl analogs: no published GAT1 IC50 data found. |
| Quantified Difference | Target compound is within ~1.1-fold of tiagabine's potency on GAT1 across species; potency superiority over other para-substituted analogs cannot be calculated due to absent comparator data. |
| Conditions | [3H]GABA uptake inhibition assay; liquid scintillation counting; rat brain synaptosomes and mouse GAT1 expressed in HEK293 cells. |
Why This Matters
For neuroscience research programs targeting GABAergic neurotransmission or anticonvulsant mechanisms, this compound provides a readily modifiable fragment scaffold with GAT1 potency comparable to the clinical gold standard—tiagabine—offering synthetic tractability that tiagabine (a nipecotic acid derivative) does not.
- [1] BindingDB BDBM50426072. CHEMBL1190520. Affinity Data: IC50 60 nM (rat GAT1 synaptosomes); IC50 55 nM (mouse GAT1 HEK293). View Source
